

# A Comparative Spectroscopic Analysis of Methyl Difluoroacetate and Its Derivatives

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## Compound of Interest

Compound Name: Methyl difluoroacetate

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This guide provides a detailed spectroscopic comparison of **methyl difluoroacetate** and its key derivatives. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, comparative format, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl difluoroacetate** and a selection of its derivatives. This data facilitates the objective comparison of their structural and electronic properties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The tables below present the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR chemical shifts ( $\delta$ ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	-OCH <sub>3</sub> (δ, ppm)	-CH <sub>2</sub> - (δ, ppm)	-CH <sub>3</sub> (δ, ppm)	CHF <sub>2</sub> - (δ, t, JHF, Hz)	Other Protons (δ, ppm)
Methyl difluoroacetate[1][2]	3.86 (s)	-	-	6.05 (t, 54.0)	-
Ethyl difluoroacetate[3]	-	4.32 (q, 7.1)	1.33 (t, 7.1)	5.95 (t, 54.2)	-
Methyl fluoroacetate[4]	3.79 (s)	4.85 (d, 47.5)	-	-	-
Ethyl fluoroacetate[5]	-	4.25 (q, 7.1)	1.30 (t, 7.1)	-	4.80 (d, 47.5)
Methyl chlorodifluoroacetate[6]	3.98 (s)	-	-	-	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	C=O ( $\delta$ , ppm)	CHF <sub>2</sub> ( $\delta$ , t, JCF, Hz)	-OCH <sub>3</sub> ( $\delta$ , ppm)	-OCH <sub>2</sub> - ( $\delta$ , ppm)	-CH <sub>3</sub> ( $\delta$ , ppm)	Other Carbons ( $\delta$ , ppm)
Methyl difluoroacetate[1][2][7]	164.8 (t, 30.2)	108.9 (t, 246.0)	53.2	-	-	-
Ethyl difluoroacetate	164.2 (t, 30.0)	109.1 (t, 247.0)	-	63.0	13.9	-
Methyl fluoroacetate[8]	168.0 (d, 19.0)	-	52.5	-	-	CH <sub>2</sub> F: 77.0 (d, 180.0)
Ethyl fluoroacetate[5]	167.5 (d, 18.5)	-	-	62.0	14.0	CH <sub>2</sub> F: 77.2 (d, 180.5)
Methyl chlorodifluoroacetate	162.0 (t, 35.0)	-	54.0	-	-	CCl <sub>2</sub> F <sub>2</sub> : 118.0 (t, 300.0)

Table 3: <sup>19</sup>F NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Methyl difluoroacetate[1][9]	-127.5	d	54.0 (HF)
Ethyl difluoroacetate	-127.8	d	54.2 (HF)
Methyl fluoroacetate	-214.0	t	47.5 (HF)
Ethyl fluoroacetate[5]	-214.2	t	47.5 (HF)
Methyl chlorodifluoroacetate	-68.0	s	-

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The table below lists the characteristic absorption frequencies (in  $\text{cm}^{-1}$ ) for key functional groups.

Table 4: Key IR Absorption Frequencies ( $\text{cm}^{-1}$ )

Compound	C=O Stretch	C-F Stretch	C-O Stretch
Methyl difluoroacetate[2]	1770	1100-1200	1250
Ethyl difluoroacetate	1765	1100-1200	1245
Methyl fluoroacetate	1760	1050-1150	1280
Ethyl fluoroacetate[5]	1755	1050-1150	1275
Methyl chlorodifluoroacetate[6][10]	1785	1150-1250	1230

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The table below presents the molecular ion ( $[\text{M}]^+$ ) and major fragment ions observed in the mass spectra.

Table 5: Mass Spectrometry Data ( $m/z$ )

Compound	[M] <sup>+</sup>	[M-OCH <sub>3</sub> ] <sup>+</sup>	[CHF <sub>2</sub> ] <sup>+</sup> / [CH <sub>2</sub> F] <sup>+</sup>	[COOCH <sub>3</sub> ] <sup>+</sup>	Other Key Fragments
Methyl difluoroacetate <a href="#">[11]</a> <a href="#">[12]</a>	110	79	51	59	81 ([M-F] <sup>+</sup> )
Ethyl difluoroacetate	124	93	51	73	95 ([M-F] <sup>+</sup> )
Methyl fluoroacetate	92	61	33	59	-
Ethyl fluoroacetate <a href="#">[13]</a>	106	75	33	73	-
Methyl chlorodifluoroacetate <a href="#">[6]</a> <a href="#">[10]</a>	144/146	113/115	85/87 ([CClF <sub>2</sub> ] <sup>+</sup> )	59	109/111 ([M-Cl] <sup>+</sup> )

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument parameters may need to be optimized for specific samples and equipment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument Setup:
  - Tune and shim the NMR spectrometer to the specific solvent and probe.
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

- For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon. A wider spectral width (0-220 ppm) is required.
- For  $^{19}\text{F}$  NMR, a specific fluorine probe or a broadband probe tuned to the fluorine frequency is necessary. The chemical shift range for fluorine is much larger than for protons.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.
  - Analyze the coupling patterns to determine spin-spin coupling constants (J-values).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition:
  - Record a background spectrum of the empty salt plates or the clean ATR crystal.
  - Place the prepared sample in the IR beam path.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ). The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

- Data Analysis:
  - Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the peak positions (in  $\text{cm}^{-1}$ ) to correlation charts.
  - Note the intensity and shape of the absorption bands.

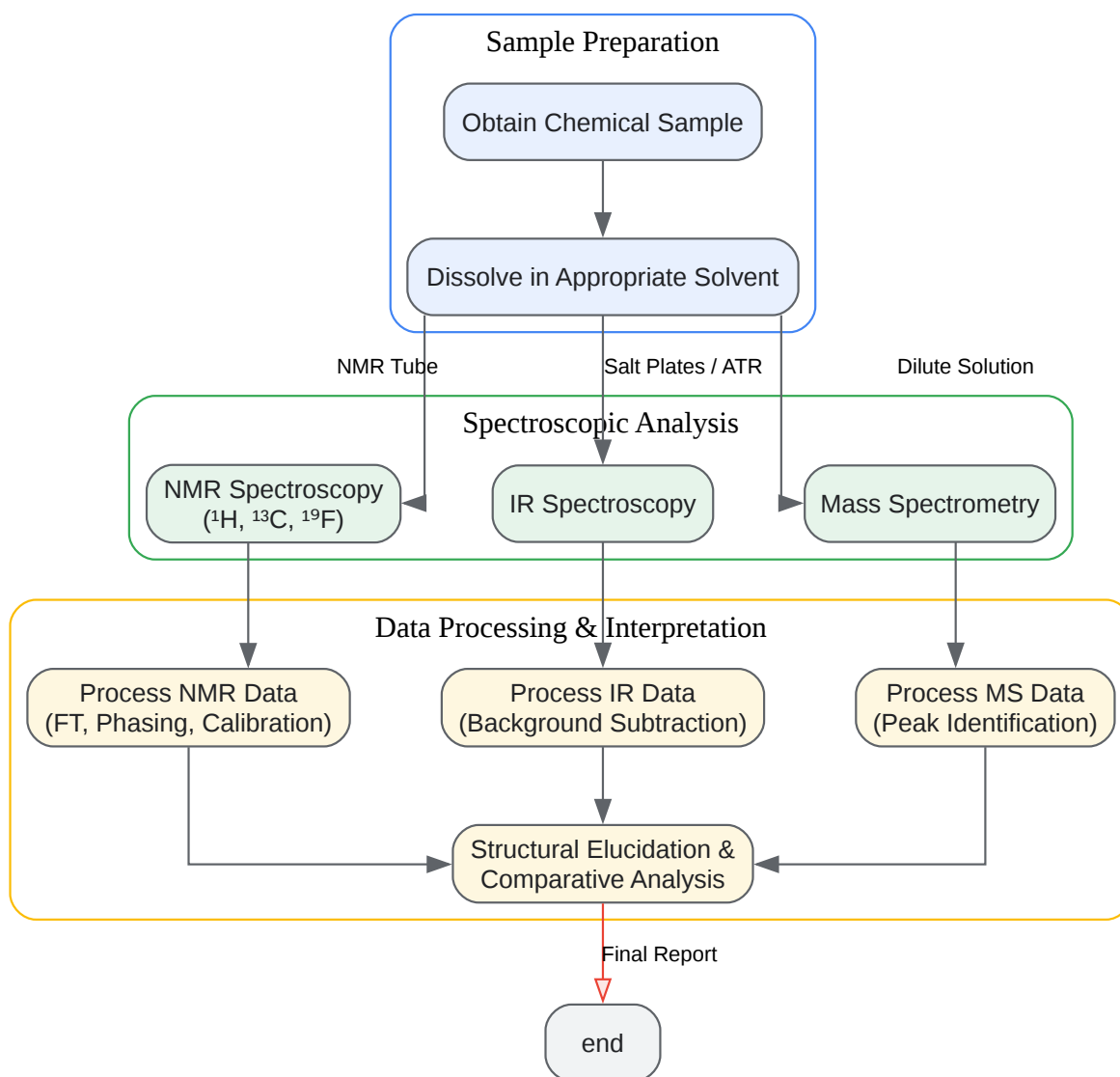
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (typically 1-10  $\mu\text{g/mL}$ ) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
- Instrumentation and Analysis:
  - Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
  - Select an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
  - Acquire the mass spectrum over a suitable mass-to-charge ( $m/z$ ) range.
- Data Interpretation:
  - Identify the molecular ion peak ( $[\text{M}]^+$  or  $[\text{M}+\text{H}]^+$ ).
  - Analyze the fragmentation pattern to identify characteristic fragment ions, which provide structural information.
  - Compare the observed mass spectrum with library spectra for confirmation.

## Visualizations

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample, from preparation to data interpretation.



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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

This guide is intended to be a living document. As new data for other derivatives of **methyl difluoroacetate** become available, they will be incorporated to enhance the comparative scope of this resource.

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